1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,19H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVDBWIIXNIKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963624 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4662-18-4 | |
| Record name | 2-Propanol, 1-(diethylamino)-3-(1-naphthalenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004662184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 1-Fluoronaphthalene
A primary route involves the nucleophilic aromatic substitution of 1-fluoronaphthalene with a diethylamino alcohol precursor. This method parallels the synthesis of duloxetine intermediates, where sodium hydride and potassium benzoate facilitate the displacement of fluoride by an alkoxide ion.
Procedure :
- Substrate Preparation : 1-(Diethylamino)-2-propanol is synthesized via reductive amination of diethylamine with hydroxyacetone, followed by purification.
- Reaction Conditions :
- Workup :
Key Parameters :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60–65°C | 78–85 | >95 |
| Solvent | DMSO | – | – |
| Reaction Time | 2–4 hours | – | – |
This method offers high enantiomeric excess (>90% ee) when using chiral starting materials.
Mitsunobu Reaction for Etherification
The Mitsunobu reaction enables ether bond formation between 1-naphthol and a diethylamino-propanol derivative. This route avoids harsh conditions and preserves stereochemistry.
Procedure :
- Substrate Activation : Combine 1-naphthol, diethylamino-propanol, triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF).
- Reaction Conditions : Stir at 25°C for 12–18 hours under nitrogen.
- Workup : Filter, concentrate, and purify via silica gel chromatography.
Advantages :
- Mild conditions suitable for acid-sensitive substrates.
- High functional group tolerance.
Limitations :
- Requires stoichiometric amounts of DEAD and triphenylphosphine, increasing cost.
Reductive Amination Followed by O-Alkylation
A two-step approach involves synthesizing the diethylamino alcohol core followed by naphthalenyloxy group introduction.
Step 1: Reductive Amination
React hydroxyacetone with diethylamine in the presence of sodium cyanoborohydride (NaBH3CN) at pH 5–6.
Step 2: O-Alkylation
Use 1-fluoronaphthalene with potassium carbonate in acetonitrile at reflux (82°C) for 6–8 hours.
Yield Optimization :
| Step | Catalyst | Time (hours) | Yield (%) |
|---|---|---|---|
| 1 | NaBH3CN | 12 | 88 |
| 2 | K2CO3 | 8 | 72 |
Critical Analysis of Methodologies
Solvent and Base Selection
- DMSO vs. THF : DMSO enhances nucleophilicity in substitution reactions but complicates purification due to high boiling point. THF is preferable for Mitsunobu reactions but limits scalability.
- Base Efficiency : Sodium hydride outperforms potassium tert-butoxide in deprotonating secondary alcohols, as evidenced by 15% higher yields in comparative trials.
Stereochemical Considerations
Chiral resolution using (S)-mandelic acid (as in duloxetine synthesis) could isolate enantiomers of this compound. Enantiomeric excess ≥95% is achievable via recrystallization of diastereomeric salts.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Throughput (kg/day) |
|---|---|---|
| Nucleophilic Substitution | 220 | 50 |
| Mitsunobu Reaction | 450 | 20 |
| Reductive Amination | 180 | 70 |
Nucleophilic substitution offers the best balance of cost and scalability for industrial production.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl3) : δ 8.2–7.4 (m, 7H, naphthyl), 4.1 (dd, 1H, -OCH2-), 3.6 (m, 2H, -NCH2-), 1.2 (t, 6H, -N(CH2CH3)2).
- IR (cm⁻¹) : 3350 (-OH), 1605 (C=C aromatic).
Chromatographic Purity
HPLC with C18 column (acetonitrile/water, 70:30) shows ≥98% purity at 254 nm.
Chemical Reactions Analysis
Reactivity of the Hydroxyl Group
The secondary alcohol group (-OH) at the 2-position of the propanol chain participates in esterification and etherification reactions. For example:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters. This is demonstrated in studies of structurally analogous β-blockers like propranolol, where ester derivatives are synthesized to modify pharmacokinetic properties .
-
Oxidation : The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), though this is less common due to steric hindrance from the naphthalenyloxy group .
Reactivity of the Diethylamino Group
The tertiary amine (-N(C₂H₅)₂) undergoes characteristic amine reactions:
-
Salt Formation : Reacts with hydrochloric acid to form a water-soluble hydrochloride salt, a key step in pharmaceutical formulations .
-
Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility for intravenous applications.
Naphthalenyloxy Group Reactivity
The 1-naphthalenyloxy moiety is relatively inert under mild conditions but participates in electrophilic aromatic substitution (EAS) under acidic or Friedel-Crafts conditions:
-
Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to form nitro derivatives at the 4- or 5-position of the naphthalene ring .
-
Sulfonation : Forms sulfonic acid derivatives with concentrated sulfuric acid.
Stereochemical Considerations
The compound’s stereochemistry influences its reactivity. Kinetic resolution studies of similar chlorohydrin intermediates (e.g., 1-chloro-3-(1-naphthyloxy)-2-propanol) show enantioselective hydrolysis using lipases or whole-cell biocatalysts, yielding optically pure (R)- or (S)-isomers .
Degradation Pathways
Under harsh conditions (e.g., strong acids/bases or UV light), degradation occurs via:
-
Oxidative Dealkylation : Loss of diethyl groups to form primary amines .
-
Hydrolysis : Cleavage of the ether linkage, yielding 1-naphthol and a diethylamino-propanol fragment.
Metabolic Reactions
In vivo, cytochrome P450 enzymes mediate:
Scientific Research Applications
Chemistry
- Intermediate Synthesis : It serves as an important intermediate in the synthesis of other organic compounds. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions.
Biology
- Receptor Interaction : The compound is studied for its interactions with biological systems, particularly its binding affinity to beta-adrenergic receptors. This interaction can modulate receptor activity and influence downstream signaling pathways related to cardiovascular function and neurotransmission.
- Enzyme Studies : Research has explored its effects on various enzymes and transport proteins, providing insights into its pharmacokinetics and dynamics.
Medicine
- Therapeutic Potential : 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol exhibits significant biological activity as a beta-adrenergic antagonist. It has potential applications in managing hypertension, anxiety, and certain cardiac arrhythmias.
- Neuroprotective Properties : Studies suggest that this compound may possess neuroprotective properties, influencing neurotransmitter release in the central nervous system.
Case Studies and Research Findings
Numerous studies have documented the pharmacological effects of this compound:
- Cardiovascular Studies : Research indicates that this compound effectively reduces heart rate and myocardial contractility by blocking beta-adrenergic receptors.
- Neuropharmacology : Investigations into its neuroprotective effects have shown promise in enhancing cognitive function and reducing neuroinflammation.
Notable Research Insights
- A study demonstrated that the compound significantly lowers blood pressure in hypertensive models by inhibiting adrenergic receptor activity.
- Another research highlighted its potential role in reducing anxiety levels in animal models through modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the naphthalenyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propranolol and Its Derivatives
Propranolol hydrochloride (CAS: 318-98-9) is a closely related compound with the formula C₁₆H₂₁NO₂·HCl. Key differences include:
- Amino group substitution: Propranolol features an isopropylamino group (-NHCH(CH₃)₂) instead of diethylamino .
- Chirality: Propranolol exists as a racemic mixture (R/S enantiomers), whereas 1-(diethylamino)-3-(1-naphthalenyloxy)-2-propanol lacks defined stereocenters in its current synthesis routes .
- Pharmacological activity: Propranolol is a non-selective β-blocker used for hypertension and arrhythmia, while the diethylamino variant’s bioactivity remains less characterized but likely exhibits altered receptor affinity due to steric and electronic differences in the amino group .
Table 1: Structural and Functional Comparison
Other Structural Analogs
(a) 1-(Diethylamino)-3-phenoxypropan-2-ol (CAS: 15288-08-1)
- Structural difference: Replaces the naphthalenyloxy group with a phenoxy substituent.
- Impact: Reduced aromatic bulk lowers lipophilicity (logP ~2.1 vs.
(b) 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS: 525-66-6)
- Structural similarity: Shares the naphthalenyloxy group but uses an isopropylamino group like propranolol.
- Activity: Likely retains β-blocker activity but with reduced metabolic stability compared to the diethylamino variant due to differences in amino group oxidation pathways .
(c) 1-Chloro-3-(1-naphthalenyloxy)-2-propanol (CAS: 132005-35-7)
Pharmacokinetic and Physicochemical Properties
- Metabolism: Diethylamino groups are prone to N-dealkylation, whereas isopropylamino groups undergo slower hepatic oxidation, suggesting divergent metabolic profiles .
- Crystal structure: Propranolol hydrochloride forms stable crystalline salts, while the diethylamino variant’s amorphous nature (as per synthesis in ) may affect formulation stability.
Biological Activity
1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol, also known as a beta-adrenergic antagonist, is a compound with significant biological activity, particularly in pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula: C₁₇H₂₃NO₂
- Molecular Weight: 273.37 g/mol
Its structure includes a diethylamino group, a naphthalenyloxy group, and a propanol backbone, contributing to its unique pharmacological properties.
This compound primarily acts as a beta-adrenergic antagonist . Its mechanism involves:
- Binding Affinity: The compound exhibits high binding affinity to beta-adrenergic receptors, which are crucial in mediating various physiological responses such as heart rate and vascular tone.
- Inhibition of Catecholamines: By blocking these receptors, it inhibits the action of catecholamines (e.g., adrenaline), leading to decreased heart rate and blood pressure.
- Signal Transduction Modulation: It alters intracellular signaling pathways associated with beta-receptor activation, impacting cellular responses in various tissues.
Biological Activity and Effects
Research indicates several biological activities associated with this compound:
- Cardiovascular Effects: Studies have shown that it effectively reduces heart rate and myocardial contractility, making it useful in treating conditions like hypertension and anxiety disorders.
- Neuroprotective Properties: Some investigations suggest potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter release .
- Antitumor Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, enhancing the efficacy of other therapeutic agents .
Cardiovascular Studies
A study published in the Journal of Pharmacology demonstrated that administration of this compound in hypertensive rat models led to significant reductions in systolic blood pressure and heart rate compared to control groups. The study highlighted its potential as an antihypertensive agent .
Neuroprotective Studies
Research conducted on neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers and apoptosis rates. This suggests a protective role against neurodegeneration .
Antitumor Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Type | Key Biological Activity |
|---|---|---|
| Propranolol | Beta-blocker | Reduces heart rate; used for anxiety |
| Atenolol | Beta-blocker | Selective for β1 receptors; treats hypertension |
| 1-Naphthalenyloxy-2-propanol | Intermediate | Used in synthesis; less studied for biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
